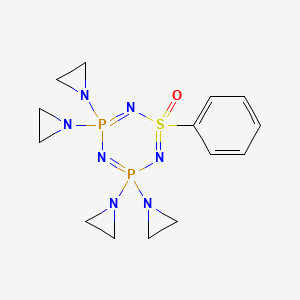![molecular formula C11H12O2 B14451818 {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene CAS No. 75165-37-6](/img/structure/B14451818.png)
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene: is an organic compound with the chemical formula C7H12O3. It is a colorless to pale yellow liquid with a density of approximately 0.96 g/cm³ and a boiling point of about 206-208°C . This compound is commonly used as an organic solvent and has applications in various industries, including cosmetics and research laboratories .
Méthodes De Préparation
The synthesis of {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene involves several steps. A commonly used preparation method is to react sodium p-toluenesulfonate with 3-ethynyloxypropanol, followed by a reaction with ethyl chloride. The target product is then obtained through dehydration, demethylation, and other steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Click Chemistry: The propargyl group in the compound reacts with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper for Click Chemistry. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E.
Biology: The compound’s ability to form triazole linkages through Click Chemistry makes it valuable in bioconjugation and labeling studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: It is used as a softener, irritant, and thickener in dyes and makeup products.
Mécanisme D'action
The mechanism by which {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene exerts its effects involves its ability to participate in Click Chemistry reactions. The propargyl group reacts with azide compounds in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it useful for various applications, including bioconjugation and material science.
Comparaison Avec Des Composés Similaires
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound also contains a propargyl group and is used in similar Click Chemistry applications.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Another compound with a propargyl group, used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in both organic synthesis and industrial processes.
Propriétés
Numéro CAS |
75165-37-6 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-prop-2-ynoxyethoxybenzene |
InChI |
InChI=1S/C11H12O2/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
Clé InChI |
VBNAMOJRWCKHQT-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


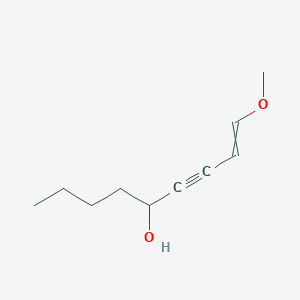
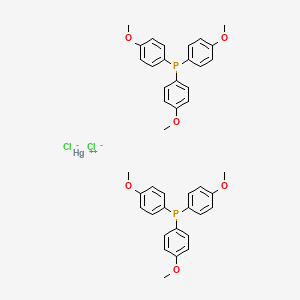
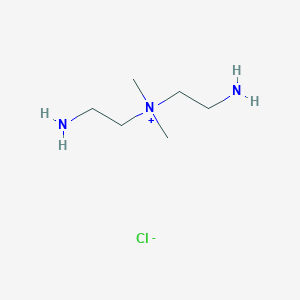
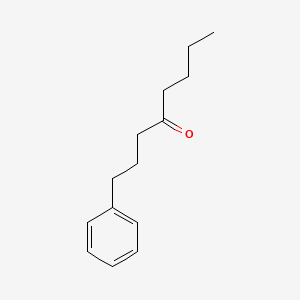
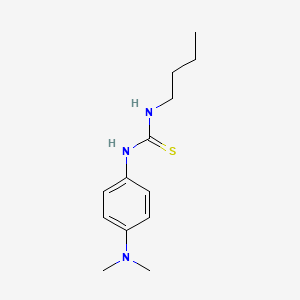
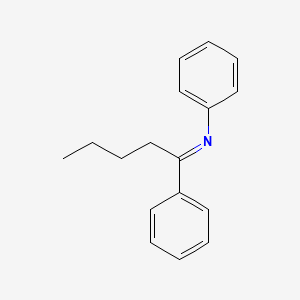



![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)

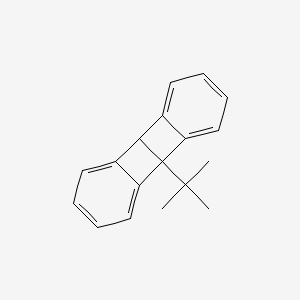
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
